molecular formula C15H32N2S B14513605 N-(3-Methylbutyl)-N'-nonylthiourea CAS No. 62552-24-3

N-(3-Methylbutyl)-N'-nonylthiourea

Cat. No.: B14513605
CAS No.: 62552-24-3
M. Wt: 272.5 g/mol
InChI Key: OONITJBDYMGHQC-UHFFFAOYSA-N
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Description

N-(3-Methylbutyl)-N’-nonylthiourea is an organic compound belonging to the class of thioureas. Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom. This compound is characterized by the presence of a thiourea functional group, which is known for its diverse chemical reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylbutyl)-N’-nonylthiourea typically involves the reaction of an amine with an isothiocyanate. One common method is the reaction of 3-methylbutylamine with nonyl isothiocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(3-Methylbutyl)-N’-nonylthiourea can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylbutyl)-N’-nonylthiourea undergoes various types of chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction of the thiourea group can lead to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides, cyanides, and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfinyl and sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

N-(3-Methylbutyl)-N’-nonylthiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Methylbutyl)-N’-nonylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. The compound’s reactivity with nucleophiles and electrophiles also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylthiourea: Known for its use in genetic research and as a reagent in organic synthesis.

    N,N’-Dimethylthiourea: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.

    N,N’-Diethylthiourea: Employed in the rubber industry as a vulcanization accelerator.

Uniqueness

N-(3-Methylbutyl)-N’-nonylthiourea is unique due to its specific alkyl chain lengths, which can influence its solubility, reactivity, and biological activity. The presence of both 3-methylbutyl and nonyl groups provides a distinct chemical profile that can be tailored for specific applications.

Properties

CAS No.

62552-24-3

Molecular Formula

C15H32N2S

Molecular Weight

272.5 g/mol

IUPAC Name

1-(3-methylbutyl)-3-nonylthiourea

InChI

InChI=1S/C15H32N2S/c1-4-5-6-7-8-9-10-12-16-15(18)17-13-11-14(2)3/h14H,4-13H2,1-3H3,(H2,16,17,18)

InChI Key

OONITJBDYMGHQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=S)NCCC(C)C

Origin of Product

United States

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